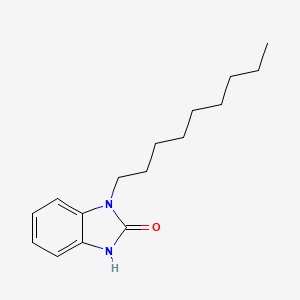

1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Nonyl-1H-benzimidazol-2-one is a heterocyclic compound characterized by a fused benzene and imidazole ring system with a nonyl side chain. This compound is part of the benzimidazole family, known for its diverse biological and pharmacological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with nonyl aldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring . Another approach involves the use of nonyl carboxylic acid and o-phenylenediamine in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening methods can further enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

3-Nonyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the imine group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazole derivatives .

Applications De Recherche Scientifique

3-Nonyl-1H-benzimidazol-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in organic reactions

Mécanisme D'action

The mechanism of action of 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the case of antimicrobial activity, it disrupts the cell membrane integrity and interferes with DNA replication .

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-benzimidazol-2-one: Lacks the nonyl side chain but shares the core benzimidazole structure.

2-Phenyl-1H-benzimidazol-5-amine: Contains a phenyl group instead of a nonyl group.

5,6-Dimethyl-1H-benzimidazol-2-one: Features methyl groups at positions 5 and 6 of the benzene ring.

Uniqueness

3-Nonyl-1H-benzimidazol-2-one is unique due to its long nonyl side chain, which imparts distinct physicochemical properties and biological activities compared to other benzimidazole derivatives. This structural feature enhances its lipophilicity, making it more effective in interacting with lipid membranes and hydrophobic pockets of proteins .

Activité Biologique

1-Nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 35840-05-2) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

This compound is characterized by a benzodiazole core with a nonyl group attached, which influences its lipophilicity and biological interactions. The molecular formula is C16H24N2O, with a molecular weight of approximately 260.38 g/mol.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H24N2O |

| Molecular Weight | 260.38 g/mol |

| CAS Number | 35840-05-2 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against certain bacterial strains.

- Antioxidant Properties : It may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

Antimicrobial Activity

A study conducted on various derivatives of benzodiazole indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antioxidant Activity

Research published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of benzodiazole derivatives. In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in cultured cells .

Enzyme Inhibition

A recent investigation into the enzyme inhibitory effects of benzodiazoles found that this compound inhibited acetylcholinesterase activity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Toxicological Profile

While the compound shows promising biological activities, it is essential to consider its safety profile. Data from toxicological assessments indicate:

- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) .

Safety Precautions

Handling should include appropriate personal protective equipment (PPE) to prevent exposure.

Propriétés

IUPAC Name |

3-nonyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-2-3-4-5-6-7-10-13-18-15-12-9-8-11-14(15)17-16(18)19/h8-9,11-12H,2-7,10,13H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPICXUBUJKFCNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.